Aminooxyphosphonate de diphényle

Vue d'ensemble

Description

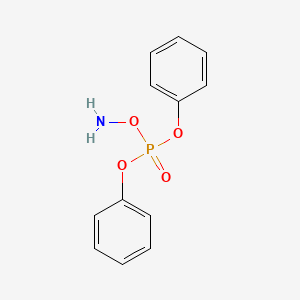

Diphenyl aminooxyphosphonate is a useful research compound. Its molecular formula is C12H12NO4P and its molecular weight is 265.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diphenyl aminooxyphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl aminooxyphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des α-aminophosphonates

L'aminooxyphosphonate de diphényle est utilisé dans la synthèse des α-aminophosphonates et de leurs dérivés apparentés . Ce processus implique la réaction de Kabachnik-Fields, qui est la condensation d'une amine, d'un composé oxo et d'un réactif P . Les dérivés α-aminophosphoniques résultants présentent une activité biologique potentielle .

Catalyseur dans les réactions multicomposants

L'this compound peut servir de catalyseur efficace et simple pour la synthèse des α-aminophosphonates par réaction multicomposants de Kabachnik-Fields . Cette réaction implique un aldéhyde aromatique, une aniline et du diéthylphosphite .

Applications pharmacologiques

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont démontré un large spectre d'efficacité pharmacologique et physiologique . Ils ont été utilisés comme inhibiteurs de l'enzyme de conversion de l'angiotensine , antiviraux , antibiotiques , antibactériens , et agents antitumoraux .

Applications anti-VIH

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont été utilisés comme agents anti-VIH . Ils ont montré un potentiel dans la lutte contre le virus VIH .

Applications antihypertensives

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont été utilisés comme agents antihypertenseurs . Ils ont montré un potentiel dans la gestion de l'hypertension artérielle .

Applications antituberculeuses

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont été utilisés comme agents antituberculeux . Ils ont montré un potentiel dans la lutte contre la tuberculose .

Applications antioxydantes

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont été utilisés comme antioxydants . Ils ont montré un potentiel dans la lutte contre le stress oxydatif .

Applications agricoles

Les α-aminophosphonates, synthétisés à l'aide de l'this compound, ont été utilisés comme herbicides, fongicides et insecticides . Ils ont montré un potentiel dans la gestion des ravageurs et des maladies en agriculture .

Mécanisme D'action

Target of Action

Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .

Mode of Action

Diphenyl aminooxyphosphonate interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .

Biochemical Pathways

It is known that α-aminophosphonates, the class of compounds to which diphenyl aminooxyphosphonate belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .

Pharmacokinetics

The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects

Result of Action

The primary result of diphenyl aminooxyphosphonate’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .

Action Environment

The action of diphenyl aminooxyphosphonate can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .

Activité Biologique

Overview

Diphenyl aminooxyphosphonate (CAS No. 88088-31-7) is a significant compound within the class of α-aminophosphonates, which are known for their diverse biological activities, including antiviral and enzyme inhibition capabilities. This article delves into the biological activity of diphenyl aminooxyphosphonate, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₂H₁₂NO₄P

- Molecular Weight : 265.2 g/mol

- Purity : Typically 95%

Diphenyl aminooxyphosphonate functions primarily by inhibiting specific enzymes and viral activities. Its mechanism involves:

- Target Interaction : It interacts with enzymes by inhibiting their activity, which is crucial for various biochemical pathways.

- Biochemical Pathways : The compound has demonstrated broad bioactivities, particularly in antiviral applications and enzyme inhibition.

Antiviral Activity

One of the notable effects of diphenyl aminooxyphosphonate is its protective effect against the papaya ringspot virus. This suggests potential applications in agricultural biotechnology for controlling viral infections in crops.

Enzyme Inhibition

Research indicates that diphenyl aminooxyphosphonate can inhibit alanine aminopeptidases (APNs), which are pivotal in various physiological processes. The inhibition constants for related compounds have been reported in the submicromolar range, indicating a strong inhibitory potential .

Pharmacokinetics

The pharmacokinetic profile of diphenyl aminooxyphosphonate suggests that it is likely absorbed and distributed throughout the organism, allowing it to exert its biological effects effectively. Factors such as substituent groups on the phenyl rings can influence its bioactivity and absorption rates.

Study on Enzyme Inhibition

A study evaluated a series of phosphonic acid analogues related to diphenyl aminooxyphosphonate and found that these compounds exhibited significant inhibitory effects on human (hAPN) and porcine (pAPN) aminopeptidases. The study highlighted that certain analogues showed enhanced potency due to structural modifications like fluorination or bromination .

| Compound | Inhibition Constant (hAPN) | Inhibition Constant (pAPN) |

|---|---|---|

| Diphenyl aminooxyphosphonate | Sub-micromolar | Micromolar |

| 1-amino-3-(3-fluorophenyl) propylphosphonic acid | Notable inhibitor | Effective against both |

Phytotoxicity Studies

Research has also assessed the phytotoxic effects of aminophosphonates, including diphenyl aminooxyphosphonate, on various plant species. These studies are essential for understanding potential agricultural applications and environmental impacts .

Propriétés

IUPAC Name |

amino diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZSQJVKLWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660908 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88088-31-7 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.